N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide
Description
N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxymethyl group attached to a phenyl ring, and a piperidine ring substituted with a methyl group
Properties
IUPAC Name |
N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-21-13-15-5-4-6-16(11-15)18-17(20)12-19-9-7-14(2)8-10-19/h4-6,11,14H,3,7-10,12-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFIBSAARUAAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide typically involves the following steps:
Formation of the Ethoxymethyl Phenyl Intermediate: The starting material, 3-(ethoxymethyl)phenyl, is prepared by reacting 3-hydroxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-methylpiperidine with an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Coupling Reaction: The final step involves coupling the ethoxymethyl phenyl intermediate with the piperidine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, NaBr), amines (e.g., NH3, RNH2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, substituted amines
Scientific Research Applications
N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and pain management.
Biological Research: It is used in biological studies to investigate its effects on cellular pathways and receptor interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is explored for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(4-methylpiperidin-1-yl)acetamide
- N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
- N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Uniqueness
N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide is unique due to the presence of the ethoxymethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
